molecular formula C20H21N3O5 B11605456 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11605456
M. Wt: 383.4 g/mol
InChI Key: GKNPBYHYSMPSLN-UHFFFAOYSA-N
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Description

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of furan, piperazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently reacted with 1-(2-methoxyphenyl)pyrrolidine-2,5-dione under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of its furan, piperazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21N3O5/c1-27-16-6-3-2-5-14(16)23-18(24)13-15(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-28-17/h2-7,12,15H,8-11,13H2,1H3

InChI Key

GKNPBYHYSMPSLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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